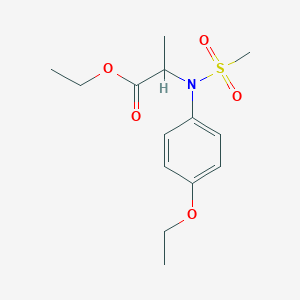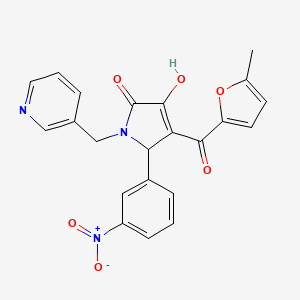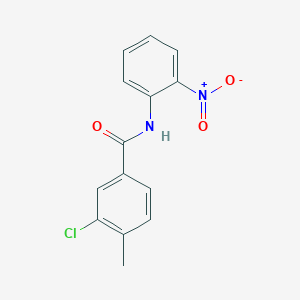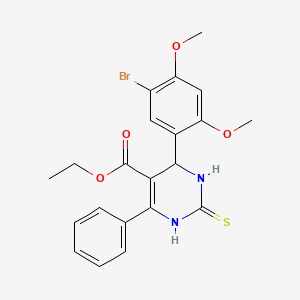
ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate
説明
Ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate, also known as EMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EMA belongs to the class of sulfonylurea compounds and has been found to exhibit antidiabetic, anti-inflammatory, and antioxidant effects.
作用機序
The mechanism of action of ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate is not fully understood, but it is believed to involve the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, which leads to an increase in insulin secretion. This compound has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce the levels of inflammatory markers and oxidative stress in various tissues. This compound has been reported to have a low toxicity profile and does not cause any significant adverse effects in animals.
実験室実験の利点と制限
Ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity profile. However, its solubility in water is limited, which can make it challenging to administer in experiments. Additionally, further studies are needed to determine its efficacy and safety in humans.
将来の方向性
1. Investigating the potential of ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate as a treatment for other metabolic disorders, such as obesity and metabolic syndrome.
2. Studying the effects of this compound on the gut microbiome and its potential role in regulating glucose metabolism.
3. Exploring the use of this compound in combination with other antidiabetic drugs to enhance their efficacy.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of this compound.
5. Developing novel formulations of this compound to improve its solubility and bioavailability.
科学的研究の応用
Ethyl N-(4-ethoxyphenyl)-N-(methylsulfonyl)alaninate has been extensively studied in scientific research for its potential therapeutic applications. Several studies have reported its antidiabetic effects, which are attributed to its ability to stimulate insulin secretion and improve glucose uptake in cells. This compound has also been found to exhibit anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.
特性
IUPAC Name |
ethyl 2-(4-ethoxy-N-methylsulfonylanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-5-19-13-9-7-12(8-10-13)15(21(4,17)18)11(3)14(16)20-6-2/h7-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVALNJRCXHWDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3971340.png)
![{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B3971346.png)

![4-(3-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971359.png)

![4,4'-({3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971369.png)


![3-({[3-(1-hydroxyethyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3971390.png)
![methyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971398.png)

![N'-1-adamantyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylmalonamide](/img/structure/B3971413.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971434.png)
![ethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3971436.png)